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Compound of Interest

Compound Name: 8-Chloro-1-octanol

Cat. No.: B020424 Get Quote

An in-depth exploration of the applications and experimental protocols for the use of 8-chloro-
1-octanol in the development of novel therapeutic agents and dermatological ingredients.

Introduction
8-Chloro-1-octanol is a bifunctional organic compound that has garnered significant interest in

the pharmaceutical and chemical industries. Its unique structure, featuring a primary alcohol at

one end of an eight-carbon chain and a chloro group at the other, makes it a versatile synthon

for the introduction of an octyl spacer into a variety of molecular scaffolds. This dual reactivity

allows for a wide range of chemical transformations, including etherification, esterification, and

nucleophilic substitution, rendering it an invaluable building block for the synthesis of active

pharmaceutical ingredients (APIs) and other high-value chemicals. This document provides

detailed application notes and experimental protocols for the use of 8-chloro-1-octanol in the

synthesis of the anticancer agent Edelfosine and the skin conditioning agent Octoxyglycerol.

Physicochemical Properties of 8-Chloro-1-octanol
A clear understanding of the physical and chemical properties of 8-chloro-1-octanol is
essential for its effective use in synthesis.
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Property Value

Molecular Formula C₈H₁₇ClO

Molecular Weight 164.67 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 129-130 °C at 11 mmHg

Density 0.976 g/mL at 25 °C

Refractive Index 1.458 at 20 °C

Solubility
Soluble in organic solvents, sparingly soluble in

water

Application I: Synthesis of the Anticancer Agent
Edelfosine
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic alkyl-

lysophospholipid analogue with potent and selective anticancer activity against a variety of

cancer cell lines. It is a pioneering example of a new class of anticancer drugs that target the

cell membrane rather than the DNA. 8-Chloro-1-octanol can serve as a key precursor for the

synthesis of the octadecyl ether side chain of Edelfosine and its analogues.

Mechanism of Action and Signaling Pathway of
Edelfosine
Edelfosine exerts its cytotoxic effects by inducing apoptosis in cancer cells, while largely

sparing normal cells. Its primary mechanism involves its accumulation in the lipid rafts of the

plasma membrane, which triggers a cascade of signaling events.[1][2]

Key steps in Edelfosine-induced apoptosis include:

Lipid Raft Accumulation: Edelfosine selectively incorporates into the lipid rafts of cancer cell

membranes.[3]
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Fas/CD95 Receptor Clustering: This leads to the clustering of Fas/CD95 death receptors

within these rafts.[1]

DISC Formation: The clustering of Fas/CD95 facilitates the recruitment of the adaptor protein

FADD (Fas-Associated Death Domain) and procaspase-8, forming the Death-Inducing

Signaling Complex (DISC).[1]

Caspase Activation: Within the DISC, procaspase-8 is activated, initiating a caspase

cascade that leads to the execution of apoptosis.

Inhibition of Survival Pathways: Edelfosine also inhibits pro-survival signaling pathways,

such as the PI3K/Akt and MAPK/ERK pathways, further promoting apoptosis.[2]
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Caption: Signaling pathway of Edelfosine-induced apoptosis.

Experimental Protocol: Synthesis of an Edelfosine
Precursor from 8-Chloro-1-octanol
This protocol describes the synthesis of 1-O-octyl-sn-glycerol, a key intermediate which can be

further elaborated to form Edelfosine analogues. The synthesis involves a Williamson ether

synthesis between 8-chloro-1-octanol and a protected glycerol derivative.

Materials:
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8-Chloro-1-octanol

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

Sodium hydride (60% dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Dowex 50WX8-200 ion-exchange resin (H⁺ form)

Methanol

Procedure:

Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF

under a nitrogen atmosphere, add (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 eq)

dropwise at 0 °C.

Williamson Ether Synthesis: After the evolution of hydrogen gas ceases, add 8-chloro-1-
octanol (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room

temperature and stir for 12-18 hours.

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic

layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced

pressure.

Purification of Protected Intermediate: Purify the crude product by flash column

chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected

octyl ether of solketal.
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Deprotection: Dissolve the purified protected ether in methanol and add Dowex 50WX8-200

resin. Stir the mixture at room temperature for 4-6 hours until the reaction is complete

(monitored by TLC).

Final Product Isolation: Filter the resin and wash with methanol. Concentrate the filtrate

under reduced pressure to obtain 1-O-octyl-sn-glycerol.

Quantitative Data (Representative):

Step
Reactant
Ratio (eq)

Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Ether

Synthesis
1.0 : 1.2 : 1.1 DMF 0 to RT 12-18 80-90

Deprotection - Methanol RT 4-6 >95

Application II: Synthesis of the Skin Conditioning
Agent Octoxyglycerol
Octoxyglycerol, also known as 3-(octyloxy)propane-1,2-diol or glycerol 1-octyl ether, is a widely

used ingredient in cosmetic and dermatological formulations. It functions as a skin-conditioning

agent, emollient, and humectant, helping to maintain the skin's moisture balance and barrier

function.[4] 8-Chloro-1-octanol is a direct precursor for the synthesis of Octoxyglycerol

through a Williamson ether synthesis with glycerol.

Mechanism of Action: Skin Barrier Enhancement
The skin's primary function as a barrier is maintained by the stratum corneum, the outermost

layer of the epidermis. This barrier is composed of corneocytes embedded in a lipid matrix.

Octoxyglycerol contributes to skin health by:

Emollience: It fills the spaces between corneocytes, creating a smoother skin surface.[4]

Humectancy: Its glycerol backbone attracts and retains water in the stratum corneum,

enhancing skin hydration.[4]
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Lipid Matrix Integration: The octyl chain can integrate into the lipid matrix of the stratum

corneum, reinforcing the skin's natural barrier and reducing transepidermal water loss

(TEWL).[5]

Start Materials:
8-Chloro-1-octanol

Glycerol
Sodium Hydroxide

Williamson Ether Synthesis

Reaction Work-up:
- Neutralization

- Extraction
- Washing

Purification:
- Distillation or

- Column Chromatography

Final Product:
Octoxyglycerol

Click to download full resolution via product page

Caption: General workflow for the synthesis of Octoxyglycerol.

Experimental Protocol: Synthesis of Octoxyglycerol
This protocol details the synthesis of Octoxyglycerol from 8-chloro-1-octanol and glycerol.

Materials:

8-Chloro-1-octanol
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Glycerol

Sodium hydroxide

Water

Toluene

Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water. Add glycerol

(1.5 eq) and toluene.

Alkoxide Formation and Reaction: Heat the mixture to reflux and add 8-chloro-1-octanol
(1.0 eq) dropwise over 30 minutes. Continue to heat at reflux for 8-12 hours, monitoring the

reaction progress by TLC.

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and

separate the aqueous and organic layers. Extract the aqueous layer with toluene (2 x 50

mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure to remove the toluene. The crude

Octoxyglycerol can be purified by vacuum distillation or flash column chromatography on

silica gel (eluent: ethyl acetate/hexane gradient).

Quantitative Data (Representative):

Reactant Ratio
(eq)

Solvent
Temperature
(°C)

Time (h) Yield (%)

1.0 : 1.5 : 1.1 Toluene Reflux 8-12 70-85
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Conclusion
8-Chloro-1-octanol is a highly valuable and versatile building block in the synthesis of

pharmaceuticals and other high-value chemical entities. The protocols provided for the

synthesis of an Edelfosine precursor and Octoxyglycerol highlight its utility in constructing

complex molecules with important biological and commercial applications. The bifunctional

nature of 8-chloro-1-octanol allows for its incorporation into diverse molecular architectures,

making it a key intermediate for researchers and drug development professionals in the

ongoing quest for novel and effective therapeutic and cosmetic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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